1,3-Propanediol

説明

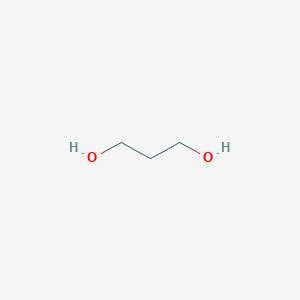

Structure

3D Structure

特性

IUPAC Name |

propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Record name | 1,3-propanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-propanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31714-45-1, 345260-48-2 | |

| Record name | Poly(trimethylene ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31714-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bio-PDO homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345260-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041246 | |

| Record name | 1,3-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,3-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210-212 °C | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash Point: 174 °F/ 345 °C /closed cup/ | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0597 at 20 °C/4 °C | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 0.0441 mm Hg at 25 °C | |

| Record name | 1,3-Propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, very viscid liquid | |

CAS No. |

504-63-2 | |

| Record name | 1,3-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-PROPANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965N8W85T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,3-Propanediol chemical structure and properties

An In-depth Technical Guide to 1,3-Propanediol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound (PDO), with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as trimethylene glycol, is a diol, an organic compound containing two hydroxyl (-OH) groups. Its chemical formula is C₃H₈O₂. The hydroxyl groups are located on the first and third carbon atoms of the three-carbon propane chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | Propane-1,3-diol[1] |

| CAS Number | 504-63-2[1] |

| Molecular Formula | C₃H₈O₂[2] |

| Synonyms | Trimethylene glycol, 1,3-Dihydroxypropane, β-Propylene glycol[1][3][4] |

| ChEBI ID | 16109[1] |

| PubChem CID | 10442[5] |

| SMILES | OCCCO[1] |

| InChI Key | YPFDHNVEDLHUCE-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

This compound is a colorless, odorless, viscous, and hygroscopic liquid with a slightly sweet taste.[6] It is miscible with water, ethanol, and acetone.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 76.09 g/mol [5][7] |

| Appearance | Colorless, viscous liquid[1][5] |

| Density | 1.053 g/mL at 25 °C[6] |

| Melting Point | -27 °C[1][6] |

| Boiling Point | 214 °C at 760 mmHg[2][6] |

| Flash Point | 79.4 °C (closed cup)[1][8] |

| Autoignition Temperature | 400 °C[1][9] |

| Solubility | Miscible with water, ethanol, acetone[6] |

| logP (Octanol/Water) | -1.04 to -1.093[1][5] |

| Vapor Pressure | 4.5 Pa at 25 °C[1] |

| Refractive Index (n20/D) | 1.440[6] |

| Dynamic Viscosity (η) | Data available across temperature ranges[10][11] |

| Std Enthalpy of Formation (ΔfH⦵298, liquid) | -481.8 ± 2.2 kJ/mol[12] |

| Std Enthalpy of Formation (ΔfH⦵298, gas) | -410.6 ± 2.2 kJ/mol[12] |

| Std Enthalpy of Combustion (ΔcH⦵298) | -1848.1 to -1837.9 kJ/mol[1] |

| Enthalpy of Vaporization (ΔvapH) | 71.2 ± 0.2 kJ/mol at 298.15 K[12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data Summary for this compound

| Technique | Key Data |

|---|---|

| ¹H NMR | δ ~1.85 ppm (quintet, 2H, -CH₂-), δ ~3.67 ppm (triplet, 4H, HO-CH₂-)[13] |

| ¹³C NMR | δ ~36.4 ppm (-CH₂-), δ ~61.3 ppm (HO-CH₂-)[13] |

| Infrared (IR) | ~3300 cm⁻¹ (O-H stretch, broad), ~2940 cm⁻¹ (C-H stretch, aliphatic), ~1050 cm⁻¹ (C-O stretch)[14] |

| Mass Spec (MS) | Molecular Ion [M]⁺ not typically observed; characteristic fragments at m/z 57, 58[14][15] |

Synthesis and Production

This compound can be produced through both traditional chemical methods and more sustainable biotechnological routes.[2]

Chemical Synthesis

Two primary chemical synthesis routes are the Shell process and the Degussa process.

-

Shell Process (from Ethylene Oxide): This method involves the hydroformylation of ethylene oxide to produce 3-hydroxypropionaldehyde, which is then hydrogenated to yield this compound.[1][16]

-

Degussa Process (from Acrolein): This process starts with the hydration of acrolein to form 3-hydroxypropionaldehyde, followed by hydrogenation to this compound.[1][16] Acrolein is typically derived from the oxidation of propylene.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. ymdb.ca [ymdb.ca]

- 4. CharChem. This compound [easychem.org]

- 5. This compound | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 504-63-2 [chemicalbook.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. This compound (this compound) | Microorganisms | 504-63-2 | Invivochem [invivochem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound (CAS 504-63-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bmse000303 this compound at BMRB [bmrb.io]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Propanediol synthesis pathways from glycerol

An In-depth Technical Guide to the Synthesis of 1,3-Propanediol from Glycerol

The increasing production of biodiesel has led to a significant surplus of its primary byproduct, crude glycerol.[1] This has driven research into valorizing this renewable feedstock by converting it into value-added chemicals. Among these, this compound (1,3-PDO) stands out as a key platform chemical, primarily used as a monomer for the production of high-performance polyesters like polytrimethylene terephthalate (PTT).[2][3] This guide provides a detailed technical overview of the primary synthesis pathways for converting glycerol into 1,3-PDO, focusing on microbial fermentation and chemical catalysis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Microbial Synthesis of this compound

Microbial fermentation is the most established and commercially utilized method for producing 1,3-PDO from glycerol.[1] This bioconversion process is carried out by a variety of microorganisms, including native producers and genetically engineered strains.

Metabolic Pathways

The microbial conversion of glycerol to 1,3-PDO involves a dismutation process with two main branches: a reductive pathway and an oxidative pathway.[4][5]

-

Reductive Pathway: Glycerol is converted to 1,3-PDO in a two-step enzymatic reaction. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase.[4][6] Subsequently, 3-HPA is reduced to 1,3-PDO by this compound oxidoreductase (PDOR), which regenerates NAD+ from NADH.[4][5]

-

Oxidative Pathway: In parallel, glycerol is oxidized to dihydroxyacetone (DHA), which is then phosphorylated to dihydroxyacetone phosphate (DHAP).[1] DHAP enters the glycolysis pathway to generate energy (ATP) and reducing equivalents (NADH) necessary for cell growth and the reductive pathway.[2][5]

Key enzymes in this process are glycerol dehydratase (encoded by the dhaB gene) and this compound dehydrogenase (encoded by the dhaT gene).[7] Some microorganisms, like Clostridium butyricum, possess a vitamin B12-independent glycerol dehydratase, which is an economic advantage for industrial applications.[8] In contrast, microorganisms like Klebsiella pneumoniae utilize a coenzyme B12-dependent glycerol dehydratase.[9]

Figure 1: Microbial metabolic pathway for this compound synthesis from glycerol.

Producing Microorganisms and Performance

Several microorganisms are known for their ability to produce 1,3-PDO from glycerol. Klebsiella pneumoniae, Clostridium butyricum, and Citrobacter freundii are among the most studied natural producers.[1][4] Metabolic engineering has also been employed to develop recombinant strains of Escherichia coli and Saccharomyces cerevisiae with enhanced production capabilities.[10][11]

| Microorganism | Strain | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| Klebsiella pneumoniae | Mutant | Fed-batch | 102.7 | 0.56 | - | [9] |

| Clostridium butyricum | Wild Type | Fed-batch | 94.0 | 0.65 | - | [9] |

| Lactobacillus diolivorans | Wild Type | - | >85.0 | - | - | [6] |

| Escherichia coli | Recombinant | Two-stage fed-batch | 104.4 | 0.902 | 2.61 | [12] |

| Saccharomyces cerevisiae | Instant Baker's Yeast | Anaerobic batch | - | 0.423 (wt%) | - | [13] |

Experimental Protocol: Fed-Batch Fermentation

This protocol outlines a general procedure for the production of 1,3-PDO from glycerol using a microbial culture in a fed-batch fermentation setup.

1. Media Preparation:

-

Seed Culture Medium (per liter): 20 g glycerol, 10 g tryptone, 5 g yeast extract, 10 g NaCl. Sterilize by autoclaving at 121°C for 20 minutes.

-

Fermentation Medium (per liter): 50 g glycerol, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 1 ml trace element solution. Sterilize by autoclaving. Aseptically add a filter-sterilized vitamin solution (e.g., vitamin B12 if required by the strain) post-sterilization.

-

Feeding Solution: 500 g/L glycerol solution, sterilized by autoclaving.

2. Inoculum Preparation:

-

Inoculate a single colony of the production strain into 50 mL of seed culture medium in a 250 mL flask.

-

Incubate at the optimal temperature (e.g., 37°C for K. pneumoniae) with shaking (e.g., 200 rpm) for 12-16 hours until the culture reaches the mid-exponential growth phase.

3. Fermentor Setup and Operation:

-

Aseptically transfer the seed culture to a sterilized bioreactor containing the fermentation medium to achieve an initial optical density (OD₆₀₀) of approximately 0.1.

-

Control fermentation parameters:

-

Temperature: Maintain at the optimal temperature (e.g., 37°C).

-

pH: Control at a setpoint (e.g., 7.0) by automated addition of a base (e.g., 5M NaOH).

-

Agitation and Aeration: For microaerobic or anaerobic conditions, sparge with nitrogen gas. Maintain low agitation (e.g., 150-200 rpm) to ensure homogeneity.

-

4. Fed-Batch Strategy:

-

Monitor the glycerol concentration periodically using HPLC.

-

When the initial glycerol is nearly depleted, start feeding the concentrated glycerol solution at a predetermined rate to maintain the glycerol concentration within an optimal range (e.g., 20-40 g/L) to avoid substrate inhibition.

5. Sampling and Analysis:

-

Withdraw samples aseptically at regular intervals.

-

Centrifuge the samples to separate the biomass from the supernatant.

-

Analyze the supernatant for glycerol and 1,3-PDO concentrations using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) detector.

-

Measure cell density by recording the optical density at 600 nm (OD₆₀₀).

Chemical Synthesis of this compound

Chemical catalysis, specifically selective hydrogenolysis, represents a promising alternative to microbial fermentation for converting glycerol to 1,3-PDO.[3] This pathway offers potential advantages in terms of reaction rates and process simplicity.

Reaction Mechanism

The hydrogenolysis of glycerol to 1,3-PDO is a challenging reaction because the cleavage of the secondary C-O bond is thermodynamically less favorable than the cleavage of the primary C-O bonds, which leads to the formation of 1,2-propanediol (1,2-PDO) as a major byproduct.[3] The most accepted mechanism is a two-step dehydration-hydrogenation process:[3][14]

-

Dehydration: Glycerol is first dehydrated on an acid site of the catalyst to form an intermediate, 3-hydroxypropionaldehyde (3-HPA).[3][14]

-

Hydrogenation: The 3-HPA intermediate is then rapidly hydrogenated on a metal active site to yield this compound.[3][14]

Effective catalysts are typically bifunctional, containing both acidic sites for dehydration and metallic sites for hydrogenation.[3]

Figure 2: Proposed reaction pathways for the chemical hydrogenolysis of glycerol.

Catalyst Systems and Performance

The development of highly selective and stable catalysts is crucial for the economic viability of this process. Pt-W and Ir-Re based catalysts have shown the most promising results.[3] The support material can also play a significant role in catalyst activity and selectivity.[15]

| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Glycerol Conversion (%) | 1,3-PDO Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pt/m-WO₃ | - | 180 | 5.5 | 18.0 | 39.2 |[16] | | 2Pt-10WO₃ | SBA-15 | 260 | Atmospheric | 86.0 | 42.0 |[14] | | Ir-ReOₓ | Rutile TiO₂ | 120 | 8.0 | ~30 | ~45 |[15] | | Pt/WO₃ | Al₂O₃ | 260 | Atmospheric | - | ~14 (Yield) |[17] |

Experimental Protocol: Catalytic Hydrogenolysis

This protocol describes a general procedure for the liquid-phase hydrogenolysis of glycerol over a heterogeneous catalyst in a batch reactor.

1. Catalyst Preparation (Example: Impregnation):

-

Prepare the support material (e.g., SBA-15, TiO₂).

-

Dissolve the precursor for the acidic component (e.g., ammonium metatungstate) in deionized water.

-

Add the support to the solution and stir for several hours. Dry the mixture (e.g., at 110°C overnight) and then calcine at a high temperature (e.g., 550°C).

-

Dissolve the metal precursor (e.g., chloroplatinic acid) in deionized water.

-

Impregnate the acidic component-modified support with the metal precursor solution.

-

Dry and calcine the material again, followed by reduction under a H₂ flow at an elevated temperature to obtain the final catalyst.

2. Reactor Setup:

-

Use a high-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and sampling port.

3. Reaction Procedure:

-

Load the reactor with a specific amount of the prepared catalyst and an aqueous solution of glycerol (e.g., 10-20 wt%).

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove air.

-

Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 5-8 MPa).

-

Heat the reactor to the target reaction temperature (e.g., 180-260°C) while stirring (e.g., 800-1000 rpm).

-

Maintain the reaction for a set duration (e.g., 2-12 hours), keeping the pressure constant by supplying hydrogen as it is consumed.

4. Product Analysis:

-

After the reaction, cool the reactor to room temperature and carefully release the pressure.

-

Collect the liquid product and separate it from the solid catalyst by centrifugation or filtration.

-

Analyze the liquid sample using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5).

-

Quantify the concentrations of glycerol, this compound, 1,2-propanediol, and other byproducts by comparing peak areas with those of standard solutions.

-

Calculate glycerol conversion and product selectivity based on the GC analysis results.

Conclusion

The synthesis of this compound from glycerol is a prime example of sustainable chemical production. Microbial fermentation is a mature technology that benefits from high selectivity, but can be limited by reaction rates and complex downstream processing.[1][5] Chemical catalysis via hydrogenolysis offers a potentially more direct and faster route, though challenges in catalyst selectivity, stability, and the need for high-pressure hydrogen remain significant hurdles.[3] Continued research in both metabolic engineering of microbial strains and the design of novel, highly efficient bifunctional catalysts will be critical to further improve the economics and environmental footprint of 1,3-PDO production from this abundant renewable resource.

References

- 1. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol [frontiersin.org]

- 4. media.neliti.com [media.neliti.com]

- 5. biotechnologia-journal.org [biotechnologia-journal.org]

- 6. Frontiers | Progress in this compound biosynthesis [frontiersin.org]

- 7. Key enzymes catalyzing glycerol to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial Conversion of Glycerol to this compound: Physiological Comparison of a Natural Producer, Clostridium butyricum VPI 3266, and an Engineered Strain, Clostridium acetobutylicum DG1(pSPD5) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic engineering for the microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic engineering of propanediol pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Catalytic glycerol hydrogenolysis to this compound in a gas–solid fluidized bed - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Propane-1,3-diol, also known as trimethylene glycol, is a versatile three-carbon diol used in a wide range of applications, from polymer synthesis to its use as a solvent and excipient in pharmaceutical formulations.[1][2] This guide provides a comprehensive overview of its core physical properties, complete with detailed experimental protocols and structured data for easy reference.

Core Physical and Chemical Identifiers

Propane-1,3-diol is a colorless, viscous, and water-miscible liquid.[1] Its fundamental identifiers are crucial for regulatory and experimental documentation.

| Identifier | Value | Reference |

| IUPAC Name | Propane-1,3-diol | [3] |

| CAS Number | 504-63-2 | [3] |

| Molecular Formula | C₃H₈O₂ | [1] |

| Molecular Weight | 76.09 g/mol | [1] |

| SMILES | C(CO)CO | [1] |

| InChI Key | YPFDHNVEDLHUCE-UHFFFAOYSA-N | [4] |

Quantitative Physical Properties

The following tables summarize the key physical properties of propane-1,3-diol, providing a basis for its application in various scientific and industrial contexts.

Table 2.1: Thermodynamic Properties

| Property | Value | Conditions |

| Boiling Point | 210-214 °C | at 760 mmHg[1][5] |

| Melting Point | -27 °C | [4] |

| Flash Point | >99 °C (closed cup) | [6] |

| Autoignition Temperature | 400-405 °C | [4][5] |

| Vapor Pressure | 0.044 mmHg | at 25 °C[1][4] |

| 0.8 mmHg | at 20 °C[5] | |

| 9.8 mmHg | at 100 °C |

Table 2.2: Physicochemical Properties

| Property | Value | Conditions |

| Density | 1.053 g/mL | at 25 °C[5] |

| 1.0597 g/cm³ | at 20 °C[1][2] | |

| Viscosity | 52.7 mPa·s | at 20 °C[7] |

| 44.923 mm²/s | [8] | |

| Refractive Index (n_D) | 1.440 | at 20 °C[3][5] |

| Surface Tension | Data not readily available in cited literature | |

| pKa | 14.46 ± 0.10 | Predicted[4][5] |

| LogP (Octanol/Water) | -1.04 | [1][4] |

| Dielectric Constant | 35.0 | at 20 °C[5][8] |

Table 2.3: Solubility and Miscibility

| Solvent | Solubility |

| Water | Miscible[2][3] |

| Ethanol | Soluble[4][9] |

| Ether | Soluble[4] |

| Acetone | Miscible[5] |

| Chloroform | Miscible[5] |

| Benzene | Insoluble[5] |

Experimental Protocols

Standardized methods are employed to determine the physical properties of chemical compounds like propane-1,3-diol. Below are detailed overviews of typical experimental protocols.

3.1. Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure.

-

Apparatus: A distillation flask, condenser, thermometer, and a heating source (e.g., heating mantle).

-

Methodology:

-

The liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

The liquid is heated, and the temperature is recorded when a steady stream of distillate is observed and the temperature reading is stable.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

-

3.2. Determination of Density and Viscosity (ASTM D7042)

Modern automated instruments can measure density and viscosity simultaneously. An Anton Paar Stabinger SVM 3000, for instance, is often used for such measurements.[10]

-

Apparatus: Automated viscometer/densitometer (e.g., Stabinger type), temperature-controlled bath/Peltier thermostat.[10]

-

Methodology:

-

The instrument is calibrated using certified reference standards.

-

A small sample of propane-1,3-diol is injected into the measuring cell.

-

The instrument maintains a precise temperature, and the density is determined by the oscillating U-tube principle.

-

Simultaneously, the dynamic viscosity is measured by a rotating tube filled with the sample, surrounded by a stationary tube. The rotational speed and torque are used to calculate the viscosity.

-

Measurements are typically repeated at various temperatures to obtain temperature-dependent data.[10]

-

3.3. Determination of Refractive Index (OECD Guideline 107)

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

-

Apparatus: A refractometer (e.g., Abbé refractometer), a constant temperature water bath, and a light source (typically a sodium D-line lamp, 589 nm).

-

Methodology:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is controlled by circulating water from the constant temperature bath (e.g., 20 °C).

-

A few drops of propane-1,3-diol are placed on the surface of the lower prism.

-

The prisms are closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for characterizing the key physical properties of a liquid sample like propane-1,3-diol.

References

- 1. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 504-63-2 [m.chemicalbook.com]

- 6. This compound 98 504-63-2 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 504-63-2 [chemicalbook.com]

- 9. This compound [chemeurope.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 1,3-Propanediol: A Technical Guide

An in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 1,3-propanediol, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound (CAS: 504-63-2), a versatile chemical intermediate. The following sections detail the methodologies for acquiring ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with a thorough analysis of the resulting data. All quantitative information is summarized in structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons in the molecule. The methylene protons adjacent to the hydroxyl groups (at C1 and C3) are chemically equivalent, as are the protons on the central methylene group (at C2).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.8 | Triplet (t) | ~6.2 | 4H | HO-CH₂ - |

| ~1.8 | Quintet (p) | ~6.2 | 2H | -CH₂ -CH₂- |

| Variable | Singlet (s, broad) | - | 2H | -OH |

Note: The chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature. In D₂O, this peak will disappear due to proton exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays two signals, corresponding to the two unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~61.5 | C1, C3 |

| ~36.5 | C2 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

Instrumental Parameters:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960-2850 | Strong | C-H stretch (sp³ hybridized) |

| 1470-1430 | Medium | C-H bend (scissoring) |

| 1060-1040 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer to correct for atmospheric H₂O and CO₂.

-

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structure elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by the fragmentation of the molecular ion.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 76 | Low or absent | [M]⁺ (Molecular Ion) |

| 58 | High | [M - H₂O]⁺ |

| 45 | High | [CH₂CH₂OH]⁺ |

| 31 | High | [CH₂OH]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Preparation and Introduction:

-

For direct infusion, prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Introduce the sample into the ion source of the mass spectrometer via a syringe pump or direct injection.

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and enters the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Proposed fragmentation pathway of this compound in Mass Spectrometry.

A Technical Guide to Bio-based 1,3-Propanediol Production from Renewable Resources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies for the production of 1,3-propanediol (1,3-PDO) from renewable feedstocks. As a key building block for polymers like polytrimethylene terephthalate (PTT) and its applications in cosmetics, liquid detergents, and industrial products, the bio-based synthesis of 1,3-PDO represents a significant advancement in sustainable chemical manufacturing. This document provides a comprehensive overview of the metabolic pathways, quantitative production data, and detailed experimental protocols relevant to the microbial fermentation of 1,3-PDO.

Core Metabolic Pathways

The microbial conversion of renewable resources to this compound primarily follows two main routes, depending on the starting substrate: glycerol or glucose.

Production from Glycerol

Glycerol, a major byproduct of biodiesel production, is a direct and efficient substrate for 1,3-PDO synthesis in several native microorganisms, including species of Klebsiella, Clostridium, and Citrobacter.[1] The pathway involves a dismutation process with both an oxidative and a reductive branch.

-

Reductive Pathway: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent or independent glycerol dehydratase (GDHt). Subsequently, 3-HPA is reduced to this compound by a NADH-dependent this compound oxidoreductase (PDOR).[2]

-

Oxidative Pathway: In parallel, a portion of the glycerol is oxidized to dihydroxyacetone (DHA) by glycerol dehydrogenase (GDH). DHA is then phosphorylated to dihydroxyacetone phosphate (DHAP) and enters the central glycolytic pathway to generate ATP and reducing equivalents (NADH) necessary for cell growth and the reductive conversion of 3-HPA to 1,3-PDO.[1]

Production from Glucose

The production of 1,3-PDO from glucose, a readily available sugar from sources like corn, has been successfully commercialized, notably by DuPont Tate & Lyle.[3] This process typically utilizes a metabolically engineered host, such as Escherichia coli, that does not naturally produce 1,3-PDO. The engineered pathway involves two key stages:

-

Glucose to Glycerol: Glucose is converted to the glycolytic intermediate dihydroxyacetone phosphate (DHAP). Engineered enzymes, such as glycerol-3-phosphate dehydrogenase (GPD) and glycerol-3-phosphate phosphatase (GPP), are introduced to convert DHAP into glycerol.

-

Glycerol to 1,3-PDO: The synthesized glycerol is then channeled into the same reductive pathway described above, utilizing heterologously expressed glycerol dehydratase and this compound oxidoreductase.

Quantitative Data on this compound Production

The following tables summarize key performance indicators for 1,3-PDO production using various microorganisms and fermentation strategies.

Table 1: this compound Production from Glycerol by Wild-Type and Engineered Strains

| Microorganism | Strain Type | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae | Wild-Type | Fed-Batch | 81.10 | 0.57 (mol/mol) | - | [4] |

| Klebsiella pneumoniae | Mutant | Repeated Fed-Batch | 80.5 | - | 3.35 | [5] |

| Clostridium butyricum | Wild-Type | Fed-Batch | 32.18 | - | 2.38 | [6] |

| Clostridium butyricum | DL07 | Sequential Fed-Batch | 85.0 | - | 3.1 | [6] |

| Citrobacter freundii | AD119 | Fed-Batch | 53.44 | - | 0.44 | [7] |

| Saccharomyces cerevisiae | Wild-Type | Batch (anaerobic) | - | 0.423 | - | [8] |

Table 2: this compound Production from Glucose by Engineered E. coli

| Strain | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Recombinant E. coli | Fed-Batch | 10.6 | 0.40 (mol/mol glycerol) | - | [9] |

| Recombinant E. coli | Fed-Batch (self-regulated) | 61.27 | 0.456 (total products) | - | [10][11] |

Experimental Protocols

This section provides a representative, detailed methodology for the production and analysis of this compound using a fed-batch fermentation process.

Experimental Workflow Overview

The overall workflow for producing and quantifying 1,3-PDO involves several key stages, from initial strain culture to final product analysis.

Detailed Methodologies

1. Media Preparation

-

Seed Culture Medium (per liter):

-

Yeast Extract: 5 g

-

Tryptone: 10 g

-

NaCl: 10 g

-

Glycerol: 20 g

-

Adjust pH to 7.0 before autoclaving.

-

-

Fermentation Medium (per liter):

-

Fed-Batch Feed Solution:

-

Glycerol: 500-800 g/L

-

Yeast Extract: 50-100 g/L

-

Sterilize separately.

-

2. Fermentation Protocol

-

Inoculum Development: Inoculate a single colony into 50 mL of seed medium in a 250 mL flask. Incubate at 37°C, 200 rpm for 12-16 hours.

-

Bioreactor Setup: Prepare a 5-L bioreactor with 3 L of fermentation medium. Calibrate pH and dissolved oxygen (DO) probes. Sterilize the bioreactor.

-

Inoculation: Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

-

Batch Phase: Maintain the temperature at 37°C and pH at 7.0 (controlled by automatic addition of 4 M NaOH).[13] For anaerobic or microaerobic conditions, sparge with nitrogen gas or maintain a low agitation speed (e.g., 250 rpm) to keep DO minimal.[13]

-

Fed-Batch Phase: Once the initial glycerol is nearly depleted (indicated by a sudden increase in DO or a decrease in off-gas CO₂), initiate the feeding of the concentrated glycerol solution. A common strategy is to maintain the glycerol concentration in the bioreactor between 10 and 30 g/L.[13]

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 2-4 hours) for analysis.

3. Analytical Methods

-

Cell Growth: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

-

Metabolite Analysis (HPLC):

-

Sample Preparation: Centrifuge the fermentation sample at 10,000 x g for 10 min. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Quantification: Determine the concentrations of glycerol, this compound, and major organic acid byproducts (e.g., acetic, lactic, succinic acid) by comparing peak areas to a standard curve.[15]

-

-

3-Hydroxypropionaldehyde (3-HPA) Analysis (Colorimetric Method):

4. Enzyme Assays (Example: Glycerol Dehydratase)

-

Crude Cell Extract Preparation: Harvest cells by centrifugation, wash with buffer (e.g., potassium phosphate buffer), and lyse the cells using methods like sonication or a French press. Centrifuge to remove cell debris.

-

Assay Principle: A coupled-enzyme assay can be used where the product of the GDHt reaction is converted by a second enzyme, leading to a change in NADH concentration that can be monitored spectrophotometrically at 340 nm.

-

Reaction Mixture:

-

HEPES buffer (pH 8.2)

-

Substrate (e.g., 1,2-propanediol, as it's a common substrate for the assay)

-

Coenzyme B₁₂

-

Coupling enzyme (e.g., aldehyde dehydrogenase) and NAD⁺

-

Crude cell extract

-

-

Measurement: Initiate the reaction by adding the cell extract and monitor the change in absorbance at 340 nm. Calculate the specific activity based on the rate of NADH formation.

This guide provides a foundational understanding and practical framework for the bio-based production of this compound. The provided protocols and data serve as a starting point for further research and process optimization in this dynamic field of industrial biotechnology.

References

- 1. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. This compound Production by Clostridium Butyricum in Various Fed-Batch Feeding Strategies | Semantic Scholar [semanticscholar.org]

- 5. Efficient production of this compound from crude glycerol by repeated fed-batch fermentation strategy of a lactate and 2,3-butanediol deficient mutant of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential fed-batch fermentation of this compound from glycerol by Clostridium butyricum DL07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Production of this compound from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound production by new recombinant Escherichia coli containing genes from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fed-batch Self-regulated Fermentation of Glucose to Co-produce Glycerol and this compound by Recombinant Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 11. sciepublish.com [sciepublish.com]

- 12. Bioconversion of Glycerol to this compound Using Klebsiella pneumoniae L17 with the Microbially Influenced Corrosion of Zero-Valent Iron [mdpi.com]

- 13. Enhanced this compound production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of 1,3-Propanediol from Acrolein Hydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,3-propanediol (1,3-PDO) commencing from the hydration of acrolein. This process is a significant pathway in industrial chemistry, offering a route to a valuable monomer for polymer production and a versatile building block in organic synthesis. This document details the core chemical transformations, experimental methodologies, and quantitative data to support research and development in this area.

Process Overview

The synthesis of this compound from acrolein is a two-step process. The first stage involves the hydration of acrolein to form 3-hydroxypropionaldehyde (3-HPA). The subsequent step is the catalytic hydrogenation of 3-HPA to yield the final product, this compound.

dot

Caption: Overall reaction pathway for the synthesis of this compound from acrolein.

Step 1: Hydration of Acrolein to 3-Hydroxypropionaldehyde

The initial step is the acid-catalyzed addition of water across the carbon-carbon double bond of acrolein. This reaction is typically carried out in an aqueous solution using acidic catalysts.

Experimental Protocol: Acrolein Hydration in a Fixed-Bed Reactor

This protocol describes a continuous process for the hydration of acrolein using an acidic ion-exchange resin in a fixed-bed reactor.

Materials:

-

Acrolein (stabilized)

-

Deionized water

-

Acidic ion-exchange resin (e.g., Amberlite IRC-84)

-

Nitrogen gas for inerting

Equipment:

-

Jacketed glass column reactor

-

High-performance liquid chromatography (HPLC) pump

-

Heating circulator

-

Back-pressure regulator

-

Product collection vessel

-

Analytical balance

-

pH meter

Procedure:

-

Catalyst Preparation and Packing:

-

The acidic ion-exchange resin is pre-conditioned by washing with deionized water until the eluate is neutral.

-

A slurry of the resin in deionized water is prepared and carefully packed into the jacketed glass column to ensure a uniform bed without voids. The final bed volume is recorded.

-

-

Reactor Setup:

-

The packed column is integrated into a flow system. The HPLC pump is used to feed the reactant solution through the column.

-

The heating circulator is connected to the jacket of the column to maintain a constant reaction temperature.

-

A back-pressure regulator is installed at the outlet of the reactor to maintain the desired operating pressure.

-

The reactor is purged with nitrogen to establish an inert atmosphere.

-

-

Reaction Execution:

-

An aqueous solution of acrolein (typically 10-20 wt%) is prepared.

-

The heating circulator is set to the desired temperature (e.g., 40-60 °C).

-

The acrolein solution is pumped through the catalyst bed at a defined weight hourly space velocity (WHSV), typically in the range of 3-5 h⁻¹[1].

-

The reaction is allowed to proceed continuously, with samples collected periodically from the reactor outlet.

-

-

Product Analysis:

-

The collected samples are analyzed by HPLC or gas chromatography (GC) to determine the concentrations of acrolein, 3-hydroxypropionaldehyde, and any byproducts. A colorimetric method using DL-tryptophan can also be used for the quantification of 3-HPA[2].

-

-

Shutdown:

-

Upon completion, the acrolein feed is stopped, and the reactor is flushed with deionized water.

-

The system is cooled down and depressurized.

-

dot

Caption: Experimental workflow for the hydration of acrolein.

Quantitative Data: Acrolein Hydration

| Catalyst | Temperature (°C) | Acrolein Conc. (wt%) | WHSV (h⁻¹) | Acrolein Conversion (%) | 3-HPA Selectivity (%) | Reference |

| Acidic Ion-Exchange Resin | 40-55 | 13-17 | 3-5 | > 85 | > 90 | [1] |

| Weakly Acidic Cation Exchange Resin | 50 | 20 | - | - | - | [3] |

| Hydrated, Alumina-bound Zeolite | 50-100 | 5-30 (in water) | - | - | - | US Patent 5,247,13 |

Step 2: Hydrogenation of 3-Hydroxypropionaldehyde to this compound

The second step involves the reduction of the aldehyde group in 3-HPA to a primary alcohol, yielding this compound. This is a catalytic hydrogenation reaction typically performed under hydrogen pressure.

Experimental Protocol: Hydrogenation of 3-HPA in a Stirred Autoclave

This protocol outlines the batch hydrogenation of an aqueous solution of 3-HPA using a Raney nickel catalyst in a high-pressure stirred autoclave.

Materials:

-

Aqueous solution of 3-hydroxypropionaldehyde

-

Raney nickel (activated)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

-

Deionized water

Equipment:

-

High-pressure stirred autoclave (e.g., Parr reactor) with temperature and pressure controls

-

Gas inlet and outlet lines

-

Magnetic stirrer or mechanical agitator

-

Catalyst filtration system

-

Analytical balance

Procedure:

-

Catalyst Preparation (W-6 Raney Nickel):

-

In a fume hood, slowly add 125 g of Raney nickel-aluminum alloy powder to a stirred solution of 160 g of sodium hydroxide in 600 ml of distilled water in an ice bath, maintaining the temperature at 50 ± 2°C.

-

After the addition is complete, allow the mixture to digest at 50°C for 50 minutes.

-

Carefully decant the supernatant and wash the catalyst repeatedly with distilled water until the washings are neutral to litmus.

-

The activated Raney nickel should be kept under water or a suitable solvent at all times to prevent pyrophoric activity.

-

-

Reactor Charging and Setup:

-

The autoclave is thoroughly cleaned and dried.

-

The aqueous solution of 3-HPA and the activated Raney nickel catalyst (typically 1.5-2% by weight of the reactant solution) are charged into the autoclave[1].

-

The autoclave is sealed, and the system is purged several times with nitrogen followed by hydrogen to remove air.

-

-

Reaction Execution:

-

The stirrer is started (e.g., 500 rpm)[1].

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 6 MPa)[1].

-

The temperature is raised to the desired setpoint. A two-stage temperature profile is often employed: an initial phase at a lower temperature (e.g., 30-50 °C) followed by a higher temperature phase (e.g., 110-130 °C) to ensure complete conversion[1].

-

The reaction progress is monitored by observing the hydrogen uptake from the gas reservoir.

-

-

Product Recovery and Analysis:

-

After the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reactor is purged with nitrogen.

-

The reaction mixture is filtered to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric and should be handled under a blanket of water or inert gas.

-

The filtrate is analyzed by GC or HPLC to determine the conversion of 3-HPA and the selectivity to this compound.

-

-

Purification:

dot

Caption: Experimental workflow for the hydrogenation of 3-hydroxypropionaldehyde.

Quantitative Data: 3-HPA Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | LHSV (h⁻¹) | 3-HPA Conversion (%) | 1,3-PDO Selectivity (%) | 1,3-PDO Yield (%) | Reference |

| Raney Nickel | 30-50 (Stage 1), 110-130 (Stage 2) | 6 | - | 100 | > 99 | - | [1] |

| Ru-40Ni/SiO₂ | 80 | 2.0 | 0.4 | - | - | > 99.0 | [8] |

| 5Cu–20V/30Ni/SiO₂ | 80 | 2.0 | 0.4 | - | - | > 76.8 | [8] |

| Ni-M/HM | 50-72 | 5.0 | 2.0 | - | - | - | [9] |

| Ni/SiO₂/Al₂O₃ | 45-80 | 2.6-5.15 | - | - | - | - | [10] |

Conclusion

The chemical synthesis of this compound from acrolein via a two-step hydration and hydrogenation process is a well-established and versatile method. The selection of appropriate catalysts and the optimization of reaction conditions are crucial for achieving high yields and purity of the final product. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of chemical synthesis and drug development, enabling further innovation and application of this important diol.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Impact of Process Parameters on this compound Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119 [mdpi.com]

- 3. US3536763A - Hydration of acrolein to hydracrylaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies on Purification of this compound by Molecular Distillation [kci.go.kr]

- 6. US20050069997A1 - Purification of biologically-produced this compound - Google Patents [patents.google.com]

- 7. WO2004076392A1 - Purification of this compound by distillation - Google Patents [patents.google.com]

- 8. A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osha.gov [osha.gov]

- 10. researchgate.net [researchgate.net]

1,3-Propanediol: A Versatile Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (PDO) is a three-carbon diol that has emerged as a crucial building block in the synthesis of a diverse range of polymers.[1] Its unique chemical structure, featuring hydroxyl groups on its terminal carbons, allows for its facile incorporation into various polymer backbones, including polyesters, polyurethanes, and polyethers.[2][3] The growing interest in PDO stems from its availability from both traditional petrochemical routes and sustainable, bio-based fermentation processes, making it an attractive monomer for the development of environmentally friendly and high-performance materials.[1][4] This technical guide provides a comprehensive overview of this compound as a monomer, detailing its properties, polymerization methodologies, and the characteristics of the resulting polymers, with a particular focus on their potential applications in drug development.

Properties of this compound

This compound is a colorless, viscous, and hygroscopic liquid that is miscible with water and many organic solvents.[5][6] Its physical and chemical properties make it a versatile and stable monomer for various polymerization reactions.

| Property | Value | References |

| Chemical Formula | C₃H₈O₂ | [6] |

| Molar Mass | 76.09 g/mol | [5][6] |

| Appearance | Colorless, viscous liquid | [5] |

| Melting Point | -27 °C | [6] |

| Boiling Point | 211-217 °C | [6] |

| Density | 1.0597 g/cm³ at 20 °C | [5][6] |

| Flash Point | 79.4 °C (closed cup) | [6] |

| Autoignition Temperature | 400 °C | [6] |

| Solubility in Water | Miscible | [6] |

| log P (Octanol/Water Partition Coefficient) | -1.093 | [6] |

| Refractive Index (n_D) | 1.440 at 20 °C | [6] |

Polymer Synthesis Utilizing this compound

This compound serves as a key monomer in the synthesis of several important classes of polymers, most notably polyesters and polyurethanes. The polymerization processes can be tailored to yield materials with a wide range of properties suitable for various applications.

Polyesters

Polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. The use of this compound as the diol component imparts unique characteristics to the resulting polyester, such as enhanced flexibility and resilience.

The most prominent polyester derived from this compound is poly(trimethylene terephthalate) (PTT), which is produced through the polycondensation of PDO with terephthalic acid (TPA) or dimethyl terephthalate (DMT).[7][8] PTT exhibits a combination of desirable properties, including excellent elastic recovery, good tensile strength, and resistance to stains and chemicals, making it a valuable material for fibers, textiles, carpets, and engineering thermoplastics.[8][9][10]

Properties of Poly(trimethylene terephthalate) (PTT)

| Property | Value | References |

| Melting Point (T_m) | 225 - 228 °C | [8] |

| Glass Transition Temperature (T_g) | 45 - 60 °C | [11] |

| Density | ~1.35 g/cm³ | [11] |

| Tensile Strength | Higher than PBT | [9] |

| Flexural Strength | Higher than PBT | [9] |

| Stiffness | Higher than PBT | [9] |

| Moisture Absorption | ~0.4% | [8] |

Aliphatic polyesters synthesized from this compound and dicarboxylic acids like succinic acid are of significant interest due to their biodegradability.[12][13] Poly(1,3-propylene succinate) (PPS) is a biodegradable polyester that shows promise for applications in packaging, agriculture, and biomedical fields.[13][14]

Properties of Poly(1,3-propylene succinate) (PPS)

| Property | Value | References |

| Melting Point (T_m) | ~48 °C | [15] |

| Molecular Formula (repeating unit) | (C₇H₁₀O₄)n | [16] |

| CAS Number | 28158-21-6 | [16][17] |

Polyurethanes

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol. This compound can be used as a chain extender in polyurethane synthesis, reacting with a diisocyanate and a prepolymer to form the final polymer.[18][19] The incorporation of PDO can influence the mechanical properties and thermal stability of the resulting polyurethane.[18][20]

Mechanical Properties of Polyurethanes Derived from this compound

The mechanical properties of polyurethanes are highly dependent on the specific diisocyanate and polyol used in the formulation. However, studies have shown that the use of this compound as a chain extender can lead to polyurethanes with a range of tensile strengths and elongations at break. For example, thermoplastic polyurethanes based on bio-poly(1,3-propylene succinate) glycol, 1,4-butanediol, and 4,4′-methylene diphenyl diisocyanate (MDI) have exhibited tensile strengths up to 64.13 MPa.[21]

Experimental Protocols

Synthesis of Poly(trimethylene terephthalate) (PTT) via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process for the synthesis of PTT from this compound and terephthalic acid.

Materials:

-

This compound (PDO)

-

Terephthalic acid (TPA)

-

Titanium-based catalyst (e.g., titanium(IV) isopropoxide)

-

Antimony-based co-catalyst (optional, e.g., antimony trioxide)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

Stage 1: Esterification

-

Charge the reaction vessel with a molar excess of this compound and terephthalic acid (e.g., a molar ratio of PDO:TPA of 1.2:1 to 2.2:1).

-

Add the titanium-based catalyst.

-

Heat the mixture under a nitrogen atmosphere with continuous stirring to a temperature of 245-260 °C.[22]

-

Water will be formed as a byproduct and should be continuously removed from the reaction mixture.

-

Continue the esterification reaction until approximately 97-99% of the TPA is esterified, which can be monitored by the amount of water collected.[22]

Stage 2: Polycondensation

-

Increase the temperature to 250-270 °C.[22]

-

Gradually reduce the pressure to create a vacuum (e.g., down to 1-10 mbar).[22][23]

-

The excess this compound will distill off and be collected.

-

Continue the reaction under high vacuum and elevated temperature until the desired polymer molecular weight is achieved, which can be monitored by the viscosity of the melt.

-

Once the desired viscosity is reached, the molten PTT is extruded, cooled, and pelletized.

Synthesis of Polyurethane via the Prepolymer Method

This protocol outlines a general two-step prepolymer method for synthesizing a polyurethane using this compound as a chain extender.

Materials:

-

Diisocyanate (e.g., 4,4′-Methylene diphenyl diisocyanate - MDI)

-

Polyol (e.g., Poly(propylene glycol) - PPG)

-

This compound (PDO) as the chain extender

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Solvent (e.g., Dimethylformamide - DMF, if solution polymerization is desired)

-

Inert gas (e.g., Nitrogen)

Procedure:

Step 1: Prepolymer Synthesis

-

In a reaction vessel under a nitrogen atmosphere, react the diisocyanate with the polyol at a specific molar ratio (NCO:OH > 1, typically around 2:1) to form an isocyanate-terminated prepolymer.

-

The reaction is typically carried out at a temperature of 70-80 °C with stirring for 1-2 hours.

-

The progress of the reaction can be monitored by titrating the isocyanate content.

Step 2: Chain Extension

-

Cool the prepolymer to around 50-60 °C.

-

Add the this compound (chain extender) to the prepolymer with vigorous stirring. The amount of PDO is calculated to react with the remaining isocyanate groups.

-

Add a few drops of the catalyst to promote the reaction between the isocyanate groups and the hydroxyl groups of the PDO.

-

The reaction mixture will increase in viscosity as the polyurethane forms.

-

The final polymer can be cast into a mold and cured at an elevated temperature to complete the reaction.

Visualization of Synthesis Workflows

Production of Bio-based this compound

Caption: Production pathways for bio-based this compound.

Synthesis of Poly(trimethylene terephthalate) (PTT)

Caption: Two-stage synthesis of Poly(trimethylene terephthalate).

Synthesis of Polyurethane

Caption: Prepolymer method for Polyurethane synthesis.

Applications in Drug Development

The unique properties of polymers derived from this compound, such as biodegradability and biocompatibility, make them promising candidates for applications in the pharmaceutical and biomedical fields, particularly in drug delivery.

Biodegradable Polyesters for Controlled Drug Release

Aliphatic polyesters like poly(1,3-propylene succinate) are biodegradable, breaking down into non-toxic products that can be safely metabolized by the body.[13] This characteristic is highly desirable for creating drug delivery systems that can provide controlled and sustained release of therapeutic agents. For instance, nanoparticles formulated from poly(propylene succinate) have been investigated as carriers for water-soluble drugs, demonstrating that drug release rates can be modulated by altering the molecular weight of the polymer.[13][14] The degradation of the polyester matrix allows for the gradual release of the encapsulated drug over time.

Biocompatibility

The biocompatibility of PDO-based polymers is a critical factor for their use in drug delivery. Studies on poly(propylene succinate) have shown comparable cytocompatibility to poly(DL-lactide), a well-established biodegradable polymer used in biomedical applications.[13][14] This suggests that PDO-based polyesters are well-tolerated by the body, minimizing the risk of adverse immune responses.

Potential for Nanoparticle-based Drug Delivery

The ability to formulate PDO-based polyesters into nanoparticles opens up possibilities for targeted drug delivery.[13] Nanoparticles can be engineered to encapsulate drugs and deliver them to specific sites in the body, potentially increasing therapeutic efficacy while reducing side effects. The drug-loaded nanoparticles can be designed for controlled and continuous release of the therapeutic agent over extended periods.[24][25]

Drug Release Mechanism from Biodegradable Polyesters

Caption: Drug release from a biodegradable polyester nanoparticle.

Conclusion

This compound is a versatile and valuable monomer for the synthesis of a wide array of polymers with tunable properties. The ability to produce PDO from renewable resources further enhances its appeal from a sustainability perspective. Polymers derived from this compound, particularly polyesters like PTT and biodegradable polyesters, exhibit a range of desirable characteristics that make them suitable for applications spanning from textiles and engineering plastics to the sophisticated realm of drug delivery. The biocompatibility and biodegradability of certain PDO-based polyesters, coupled with their ability to be formulated into controlled-release systems such as nanoparticles, underscore their significant potential for advancing pharmaceutical and biomedical technologies. Further research into the development and in vivo evaluation of drug delivery systems based on this compound polymers is warranted to fully realize their clinical and therapeutic promise.

References

- 1. sketchviz.com [sketchviz.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. carlroth.com [carlroth.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Polytrimethylene Terephthalate (PTT) | RTP Company [rtpcompany.com]

- 10. PTT Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel biodegradable polyester poly(propylene succinate): synthesis and application in the preparation of solid dispersions and nanoparticles of a water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Biodegradable Polyester Poly(Propylene Succinate): Synthesis and Application in the Preparation of Solid Dispersions and Nanoparticles of a Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mocedes.org [mocedes.org]

- 16. 28158-21-6 CAS MSDS (POLY(1,3-PROPYLENE SUCCINATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. POLY(1,3-PROPYLENE SUCCINATE) | 28158-21-6 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. US6326456B2 - Process of producing polytrimethylene terephthalate (PTT) - Google Patents [patents.google.com]

- 23. d-nb.info [d-nb.info]

- 24. Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of 1,3-Propanediol in microorganisms

An In-depth Technical Guide on the Natural Occurrence of 1,3-Propanediol in Microorganisms

For Researchers, Scientists, and Drug Development Professionals